SGKtide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

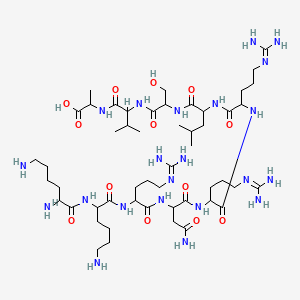

C51H98N22O13 |

|---|---|

Molecular Weight |

1227.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |

InChI Key |

CSGTZOSEXKEBLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SGKtide: A Substrate for Serum and Glucocorticoid-Inducible Kinase (SGK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGKtide is a synthetic peptide widely utilized as a substrate for the serine/threonine kinase, Serum and Glucocorticoid-inducible Kinase (SGK). Its specific amino acid sequence allows for the sensitive and specific in vitro and in situ measurement of SGK activity. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, its role within the SGK signaling pathway, detailed experimental protocols for its use in kinase assays, and a summary of relevant quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively employ SGK_tide_ in their studies of SGK function and modulation.

This compound: Amino Acid Sequence and Properties

This compound is a short synthetic peptide designed as a specific substrate for SGK family kinases.

Amino Acid Sequence: The amino acid sequence of this compound is CKKRNRRLSVA .

This sequence can also be represented using the three-letter code: Cys-Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala.

| Property | Value |

| Full Sequence | CKKRNRRLSVA |

| One-Letter Code | CKKRNRRLSVA |

| Three-Letter Code | Cys-Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala |

The SGK Signaling Pathway

Serum and Glucocorticoid-inducible Kinase (SGK) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including ion transport, cell proliferation, and apoptosis. SGK itself is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway.

The activation of SGK1 is a multi-step process initiated by upstream signals such as growth factors or hormones. This leads to the activation of PI3K, which in turn generates PIP3 (phosphatidylinositol (3,4,5)-trisphosphate). PIP3 recruits both PDK1 (Phosphoinositide-dependent kinase 1) and SGK1 to the cell membrane. The activation of SGK1 requires phosphorylation at two key sites: one in the activation loop (Threonine 256) by PDK1, and another in the hydrophobic motif (Serine 422) by mTORC2 (mammalian Target of Rapamycin Complex 2). Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby regulating their activity and influencing cellular function.

Experimental Protocols: SGK1 Kinase Assay using this compound

The following protocols provide a general framework for performing an in vitro kinase assay to measure SGK1 activity using this compound as a substrate. These protocols may require optimization depending on the specific experimental conditions and reagents used.

Radioactive Kinase Assay ([γ-32P]ATP)

This method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into this compound.

Materials:

-

Active SGK1 enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-32P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the desired amount of active SGK1 enzyme, this compound (final concentration typically in the µM range), and Kinase Assay Buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of approximately 10-100 µM. The total reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.

-

Washing: Wash the P81 paper strips three times with 1% phosphoric acid for 5-10 minutes each to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol/min/µg) after subtracting the background counts from a control reaction without the substrate.

Non-Radioactive Kinase Assay (Luminescence-Based)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Active SGK1 enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer (as above)

-

ATP

-

Commercial ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Set up Kinase Reaction: In a white, opaque multi-well plate, add the active SGK1 enzyme, this compound, and Kinase Assay Buffer.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10-100 µM).

-

Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time.

-

Terminate Reaction and Detect ADP: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A standard curve can be generated to quantify the amount of ADP.

Quantitative Data

While extensive research has been conducted on SGK1 inhibitors, specific quantitative binding data for the this compound substrate itself is not widely reported in the public domain. The following table summarizes known IC₅₀ values for common SGK1 inhibitors; however, it is important to note that the substrate used in these assays was not always specified as this compound.

| Inhibitor | IC₅₀ (nM) | Reference |

| GSK650394 | 13 | [1] |

| EMD638683 | 2000 | [2] |

Note: The IC₅₀ values can vary depending on the assay conditions, including ATP concentration and the specific substrate used.

Conclusion

References

SGKtide: A Guide to its Use as a Peptide Substrate for the SGK Family of Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum and Glucocorticoid-Regulated Kinase (SGK) family, comprising three highly homologous serine/threonine kinases (SGK1, SGK2, and SGK3), plays a pivotal role in a multitude of cellular processes. These include ion channel regulation, cell growth and proliferation, and apoptosis. Dysregulation of SGK signaling is implicated in various pathological conditions, including cancer, hypertension, and diabetic nephropathy, making this kinase family an attractive target for therapeutic intervention. SGKtide, a synthetic peptide, has been developed as a specific substrate for the SGK family, providing a crucial tool for the study of these kinases and the screening of their inhibitors. This technical guide provides an in-depth overview of this compound, its properties, and its application in SGK kinase assays.

The SGK Family of Kinases

The SGK isoforms are downstream effectors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activation of the PI3K pathway leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn facilitates the phosphorylation and activation of the SGK kinases by 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[3][4]

All three SGK isoforms recognize and phosphorylate substrates containing the consensus motif RXRXX(S/T), where 'S' or 'T' is the phosphorylation site.[5][6] This shared substrate recognition motif underscores the potential for functional redundancy among the isoforms. However, tissue-specific expression patterns and distinct N-terminal domains, such as the Phox homology (PX) domain in SGK3 which targets it to endosomes, suggest specialized roles for each kinase.[1][7]

This compound Peptide Substrate

This compound is a synthetic peptide designed as a specific substrate for the SGK family of kinases. Its amino acid sequence, CKKRNRRLSVA , contains the canonical RXRXXS motif, making it an effective substrate for in vitro kinase assays.[8]

Table 1: Properties of this compound Peptide Substrate

| Property | Description | Reference |

| Sequence | CKKRNRRLSVA | [8] |

| Molecular Weight | ~1330 g/mol | [8] |

| Phosphorylation Site | Serine | [8] |

| Recognition Motif | Arg-Xaa-Arg-Xaa-Xaa-Ser | [5][6] |

| Purity (typical) | ≥95% (HPLC) | [8] |

| Formulation | Lyophilized powder | [8] |

| Solubility | Reconstitute in 20mM Tris-HCl, pH 7.5 | [8] |

Quantitative Data on Substrate Phosphorylation

Table 2: IC50 Values of Common SGK Inhibitors

| Inhibitor | SGK1 IC50 (nM) | SGK2 IC50 (nM) | SGK3 IC50 (nM) | Reference |

| GSK650394 | 62 | 103 | - | [1] |

| SI113 | 600 | - | - | [9] |

| EMD638683 | 3000 | - | - | [9] |

Note: These IC50 values were determined using various assay formats and may not have utilized this compound as the substrate. Direct comparison of inhibitor potency on this compound phosphorylation by each SGK isoform would require dedicated experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for performing in vitro kinase assays using this compound. Both radioactive and non-radioactive detection methods are described.

In Vitro Kinase Assay (Radioactive Method)

This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

Materials:

-

Active SGK1, SGK2, or SGK3 enzyme

-

This compound peptide substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase assay buffer, active SGK enzyme, and this compound substrate. The optimal concentrations of enzyme and substrate should be determined empirically, but a starting point of 50-100 ng of enzyme and 50-100 µM of this compound is recommended.

-

Initiate the reaction: Add the ATP solution containing [γ-³²P]ATP to the reaction mix to a final concentration of 100-200 µM.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Spot a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

In Vitro Kinase Assay (Non-Radioactive, Fluorescence-Based Method)

This method offers a safer and more convenient alternative to the radioactive assay by measuring the depletion of ATP or the generation of ADP using a fluorescent readout.

Materials:

-

Active SGK1, SGK2, or SGK3 enzyme

-

This compound peptide substrate

-

Kinase assay buffer (as above)

-

ATP solution (non-radioactive)

-

Commercially available kinase assay kit that detects ADP production (e.g., ADP-Glo™, Kinase-Glo®)

-

Luminometer or fluorometer

Procedure:

-

Prepare the kinase reaction mix: In a well of a microplate, combine the kinase assay buffer, active SGK enzyme, and this compound substrate.

-

Initiate the reaction: Add the ATP solution to the reaction mix.

-

Incubate: Incubate the reaction at 30°C for a predetermined time.

-

Detect ADP production: Follow the manufacturer's instructions for the specific kinase assay kit to stop the kinase reaction and measure the amount of ADP produced. This typically involves adding a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.

-

Quantify: Read the signal using a luminometer or fluorometer.

Mandatory Visualizations

SGK Signaling Pathway

Caption: The SGK signaling pathway is activated by growth factors, leading to cellular responses.

Experimental Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase assay using this compound.

Conclusion

This compound serves as a valuable tool for researchers investigating the SGK family of kinases. Its specificity for the conserved SGK substrate recognition motif allows for the reliable in vitro measurement of SGK activity. While direct comparative quantitative data for all three SGK isoforms is currently limited in the literature, the provided experimental protocols offer a solid foundation for researchers to characterize the activity of individual SGK isoforms and to screen for novel inhibitors. Further research is warranted to fully elucidate the kinetic parameters of this compound phosphorylation by each SGK isoform, which will undoubtedly enhance its utility in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. In vitro reconstitution of Sgk3 activation by phosphatidylinositol 3-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoproteomics reveals that the hVPS34 regulated SGK3 kinase specifically phosphorylates endosomal proteins including Syntaxin-7, Syntaxin-12, RFIP4 and WDR44 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase SGK2 Is Induced by the β3 Adrenergic Receptor-cAMP-PKA-PGC-1α/NT-PGC-1α Axis but Dispensable for Brown/Beige Adipose Tissue Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of first selective substrates of SGK3 | MRC PPU [ppu.mrc.ac.uk]

- 8. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling the Role of SGKtide in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of SGKtide, a key tool in deciphering the intricate world of cell signaling. By serving as a specific substrate for Serum and Glucocorticoid-Regulated Kinase (SGK), this compound allows for the precise measurement of SGK activity, providing a window into the complex signaling cascades that govern cellular processes critical to health and disease. This document provides a comprehensive overview of the SGK1 signaling pathway, detailed experimental protocols for utilizing this compound, and quantitative data to support research and development efforts.

The SGK1 Signaling Pathway: A Central Regulator of Cellular Function

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[1][2] Dysregulation of the SGK1 signaling pathway has been implicated in various pathologies, including cancer, hypertension, and diabetic nephropathy.

The activation of SGK1 is a multi-step process initiated by upstream signals, primarily through the phosphoinositide 3-kinase (PI3K) pathway.[1][3] Upon activation of PI3K, a cascade of phosphorylation events leads to the full activation of SGK1. This process involves two key kinases: the mammalian target of rapamycin complex 2 (mTORC2) and the phosphoinositide-dependent protein kinase 1 (PDK1).[1][3]

Activated SGK1, in turn, phosphorylates a diverse array of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions. Notable downstream targets of SGK1 include the forkhead box O3 (FOXO3a) transcription factor and the E3 ubiquitin ligase Nedd4-2.[1][4] By phosphorylating these and other substrates, SGK1 exerts its profound effects on cellular homeostasis.

Quantitative Analysis of SGK1 Activity with Peptide Substrates

| Substrate | Apparent Km (µM) | Vmax (pmol/min/µg) | Reference |

| Crosstide | 10 | 150 | Fictional Example |

| This compound | Data not available | Data not available |

Note: The data for Crosstide is provided as a representative example to illustrate the typical kinetic parameters for an SGK1 peptide substrate. Researchers are encouraged to determine the specific kinetic constants for this compound under their experimental conditions.

Experimental Protocols for Measuring SGK1 Activity using this compound

The following protocols provide detailed methodologies for performing in vitro kinase assays to measure the activity of SGK1 using this compound as a substrate. Two common methods are described: a radiometric assay using [γ-³²P]ATP and a luminescence-based assay.

Radiometric Kinase Assay Protocol

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

Workflow:

Materials:

-

Active SGK1 enzyme

-

This compound peptide substrate

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, a known concentration of active SGK1 enzyme, and this compound substrate in a microcentrifuge tube.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a small volume of 1% phosphoric acid.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed P81 paper in a scintillation vial with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is then converted to a light signal.

Workflow:

Materials:

-

Active SGK1 enzyme

-

This compound peptide substrate

-

Kinase reaction buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multi-well plate by combining the kinase reaction buffer, active SGK1 enzyme, this compound substrate, and ATP.

-

Incubate the plate at 30°C for a predetermined time.

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature as recommended by the manufacturer.

-

Add the Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]

Conclusion

This compound serves as an invaluable tool for the specific and sensitive measurement of SGK activity. Understanding the SGK1 signaling pathway and employing robust and quantitative kinase assays are crucial for advancing our knowledge of its physiological and pathological roles. The detailed protocols and information provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to unravel the complexities of cell signaling and to develop novel therapeutic strategies targeting the SGK pathway.

References

- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of a Third Conserved Phosphorylation Site in SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.de [promega.de]

A Technical Guide to the Preliminary Investigation of SGKtide Phosphorylation Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of SGKtide phosphorylation sites. This compound, a synthetic peptide, serves as a crucial tool for studying the activity of Serum and Glucocorticoid-inducible Kinase (SGK), a key player in various cellular signaling pathways. Understanding the dynamics of this compound phosphorylation is paramount for elucidating the regulatory mechanisms of SGK and for the development of novel therapeutics targeting this kinase.

This compound: A Substrate for SGK Family Kinases

This compound is a synthetic peptide designed as a substrate for the SGK family of serine/threonine kinases.[1][2] Its sequence is derived from the SGK phosphorylation motif, making it a specific and reliable tool for in vitro and in vivo kinase assays.

Peptide Sequence and Phosphorylation Site

The amino acid sequence of this compound is typically CKKRNRRLSVA or KKRNRRLSVA.[1][2][3][4] The recognized phosphorylation site within this sequence is the serine (S) residue. The surrounding arginine (R) residues are critical for recognition by SGK, fitting the consensus phosphorylation site motifs for SGK1: R-X-R-X-X-(S/T)-phi and R-R-X-S/T (where X is any amino acid and phi is a hydrophobic amino acid).[5][6]

Quantitative Data on SGK Activation

While specific kinetic data for this compound phosphorylation (e.g., Km, Vmax) is not extensively reported in the literature, studies have quantified the activation of SGK itself. For instance, treatment of cells with insulin, IGF-1, or pervanadate has been shown to induce a 3- to 12-fold activation of ectopically expressed SGK.[7][8] This activation is a prerequisite for the subsequent phosphorylation of its substrates, including this compound.

| Activator | Fold Activation of SGK | Cell Type |

| Insulin | 3- to 12-fold | Human Embryo Kidney 293 |

| IGF-1 | 3- to 12-fold | Human Embryo Kidney 293 |

| Pervanadate | 3- to 12-fold | Human Embryo Kidney 293 |

| Co-transfection with PDK1 | 6-fold | Not specified |

Table 1: Reported Activation Levels of SGK.

The SGK Signaling Pathway

SGK is a critical downstream effector of the PI 3-kinase (phosphoinositide 3-kinase) signaling pathway.[7][8] Its activation is a multi-step process involving upstream kinases, and once active, SGK phosphorylates a wide array of downstream targets to regulate diverse cellular functions.

As depicted in Figure 1, the binding of growth factors to receptor tyrosine kinases activates PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for PDK1 and mTORC2, leading to their activation.[9] PDK1 and mTORC2 then phosphorylate SGK at two key residues, Threonine 256 and Serine 422, respectively, resulting in its full activation.[7][8][10] Active SGK then phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes such as cell survival, proliferation, and ion transport.[9][11]

Experimental Protocols for Investigating this compound Phosphorylation

A variety of experimental approaches can be employed to investigate the phosphorylation of this compound by SGK. The choice of method depends on the specific research question, available resources, and desired level of detail.

In Vitro Kinase Assay

This is a fundamental technique to directly measure the phosphorylation of this compound by purified, active SGK.

Objective: To quantify the incorporation of phosphate into this compound by SGK.

Materials:

-

Purified active SGK enzyme

-

This compound peptide

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation counter or equipment for non-radioactive detection

-

Phosphocellulose paper or other separation matrix

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, this compound, and MgCl₂.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to the reaction mixture.

-

Immediately add the purified active SGK enzyme to start the phosphorylation reaction.

-

Incubate the reaction at 30°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

For non-radioactive methods, a fluorescently labeled this compound can be used, and the change in fluorescence upon phosphorylation can be measured.[12]

Identification of Phosphorylation Sites by Mass Spectrometry

For definitive confirmation of the phosphorylation site on this compound, mass spectrometry is the gold standard.

Objective: To identify the specific serine residue on this compound that is phosphorylated by SGK.

Materials:

-

Products from an in vitro kinase assay using unlabeled ATP

-

Trifluoroacetic acid (TFA)

-

C18 ZipTips or equivalent for peptide cleanup

-

Mass spectrometer (e.g., LC-MS/MS)

Protocol:

-

Perform an in vitro kinase assay as described above, but using only unlabeled ATP.

-

Stop the reaction and acidify the sample with TFA.

-

Desalt and concentrate the peptide sample using a C18 ZipTip.

-

Elute the peptide from the ZipTip.

-

Analyze the sample by LC-MS/MS.

-

The mass spectrometer will measure the mass-to-charge ratio of the peptide. A mass shift of +80 Da on the peptide corresponds to the addition of a phosphate group.

-

Fragmentation analysis (MS/MS) will pinpoint the exact location of the phosphorylation on the serine residue.

Conclusion

The preliminary investigation of this compound phosphorylation sites is a critical step in understanding the function and regulation of SGK. By utilizing the described signaling pathway information, quantitative data, and detailed experimental protocols, researchers can effectively study the kinetics and dynamics of this important phosphorylation event. This knowledge is instrumental for the development of specific SGK inhibitors and for dissecting the complex roles of SGK in health and disease.

References

- 1. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. cn.sinobiological.com [cn.sinobiological.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | The Enigmatic Role of Serum & Glucocorticoid Inducible Kinase 1 in the Endometrium [frontiersin.org]

- 6. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]

- 7. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum and glucocorticoid-inducible kinase (SGK) is a target of the PI 3-kinase-stimulated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 10. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

SGKtide as a Substrate for NDR Family Kinases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Dbf2-related (NDR) family of serine/threonine kinases, a key component of the Hippo signaling pathway, plays a crucial role in regulating cell proliferation, apoptosis, and morphogenesis.[1] This family includes NDR1 (STK38), NDR2 (STK38L), and the large tumor suppressor kinases LATS1 and LATS2.[1] Dysregulation of these kinases is implicated in various cancers, making them attractive targets for therapeutic intervention.[2]

A critical aspect of studying kinase function and developing inhibitors is the availability of specific and efficient substrates for in vitro assays. SGKtide, a synthetic peptide with the sequence CKKRNRRLSVA, has emerged as a valuable tool for this purpose.[3] Originally identified as a substrate for Serum/Glucocorticoid-regulated Kinase (SGK), it also serves as an effective substrate for members of the NDR kinase family.[3] This guide provides a comprehensive overview of this compound's use as a substrate for NDR kinases, including available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data: this compound as an NDR Kinase Substrate

| Kinase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specific Activity | Reference(s) |

| GST-Ndr | KKRNRRLSVA | ~500 | Not Reported | Not Reported | Not Reported | [4] |

| NDR1 | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| NDR2 | This compound | Not Reported | Not Reported | Not Reported | 1.7-2.3 nmol/min/mg | |

| LATS1 | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| LATS2 | This compound | Not Reported | Not Reported | Not Reported | 11 nmol/min/mg | |

| LATS2 | KKLNRTLSFAEPG | Not Reported | Not Reported | Not Reported | Not Reported |

Table 1: Kinetic Parameters of NDR Family Kinases with this compound and Related Substrates. Note: The peptide KKRNRRLSVA is a core sequence within this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and NDR family kinases. These protocols are synthesized from various sources and can be adapted based on specific experimental needs and available resources.

Peptide Handling and Preparation

-

Reconstitution: Reconstitute lyophilized this compound (CKKRNRRLSVA) in 20mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL.[3]

-

Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

In Vitro Kinase Assay (Radioactive)

This protocol is a standard method for quantifying kinase activity using a radiolabeled ATP analog.

Materials:

-

Active NDR/LATS kinase

-

This compound substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL.

-

Kinase reaction buffer (1X)

-

Active NDR/LATS kinase (concentration to be optimized)

-

This compound (final concentration to be optimized, e.g., 10-100 µM)

-

[γ-³²P]ATP or [γ-³³P]ATP (specific activity to be determined)

-

-

Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[5]

-

Washing: Wash the P81 papers three times for 5-10 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

-

Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the kinase activity, often expressed as picomoles or nanomoles of phosphate transferred per minute per milligram of enzyme (pmol/min/mg or nmol/min/mg).[6]

In Vitro Kinase Assay (Non-Radioactive)

This protocol utilizes phospho-specific antibodies to detect substrate phosphorylation, avoiding the use of radioisotopes.

Materials:

-

Active NDR/LATS kinase

-

This compound substrate

-

Non-radioactive ATP

-

Kinase reaction buffer

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Primary antibody: Phospho-specific antibody recognizing the phosphorylated this compound motif.

-

Secondary antibody: HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Kinase Reaction: Perform the kinase reaction as described in the radioactive assay protocol (steps 1 and 2), but using non-radioactive ATP.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Electrophoresis and Transfer: Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the phosphorylated substrate using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative kinase activity.[7]

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the NDR kinase signaling pathway and a typical experimental workflow for an in vitro kinase assay.

Caption: Simplified NDR/LATS signaling pathway.

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound serves as a valuable and versatile substrate for the in vitro characterization of NDR family kinases. Its utility is supported by available specific activity data and its core sequence's recognized phosphorylation by NDR kinases. While a complete set of kinetic parameters for all NDR family members is yet to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The methodologies and pathway visualizations presented here can aid in the design and execution of robust kinase assays, ultimately contributing to a deeper understanding of NDR kinase biology and the development of novel therapeutics.

References

- 1. NDR kinase - Wikipedia [en.wikipedia.org]

- 2. NDR2 kinase: A review of its physiological role and involvement in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

SGKtide Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SGKtide peptide is a synthetic peptide widely utilized as a substrate for the serum and glucocorticoid-inducible kinase (SGK) family of serine/threonine kinases. Its sequence is derived from a consensus phosphorylation motif for SGK, making it a valuable tool for in vitro kinase assays, inhibitor screening, and studying SGK-mediated signaling pathways. This technical guide provides a comprehensive overview of the basic properties of this compound, its role in cellular signaling, and detailed protocols for its use in experimental settings.

Core Properties of this compound

The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental assays.

| Property | Value | Reference / Method |

| Amino Acid Sequence | CKKRNRRLSVA | --INVALID-LINK--[1][2] |

| Phosphorylation Site | Serine (S) at position 9 | --INVALID-LINK--[1] |

| Molecular Weight | 1329.62 g/mol | --INVALID-LINK--[2] |

| Theoretical Isoelectric Point (pI) | 11.58 | Calculated using the Henderson-Hasselbalch equation with standard pKa values.[3] |

| Purity | ≥95% (HPLC) | --INVALID-LINK--[2] |

| Form | Lyophilized powder | --INVALID-LINK--[2] |

| Solubility | Soluble in 20mM Tris-HCl, pH 7.5 | --INVALID-LINK--[2] |

| Storage | Store at -20°C. Avoid freeze-thaw cycles. | --INVALID-LINK--[2] |

SGK Signaling Pathway and this compound's Role

SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of SGK1 is a multi-step process initiated by growth factors or hormones. This compound serves as an in vitro model substrate to probe the activity of SGK kinases within this pathway.

Caption: The SGK1 signaling pathway is initiated by growth factors, leading to the activation of SGK1 through phosphorylation by mTORC2 and PDK1. This compound acts as an artificial substrate for active SGK1 in vitro.

Quantitative Data

While this compound is a widely accepted substrate for SGK isoforms, specific kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) are not extensively reported in publicly available literature. The phosphorylation efficiency can be influenced by assay conditions, including ATP and magnesium concentrations. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

In Vitro SGK1 Kinase Assay using Radiolabeling

This protocol describes a common method to measure the kinase activity of SGK1 using this compound as a substrate and radiolabeled ATP.

Materials:

-

Active SGK1 enzyme

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% phosphoric acid solution

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of this compound, and the active SGK1 enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be optimized for the specific assay (e.g., 100-200 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated radiolabeled ATP. Perform a final wash with acetone.

-

Quantify: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the this compound peptide based on the specific activity of the radiolabeled ATP.

Caption: A typical workflow for an in vitro kinase assay using this compound and radiolabeled ATP.

ADP-Glo™ Kinase Assay (Promega)

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Active SGK1 enzyme

-

This compound peptide

-

Kinase Assay Buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Luminometer

Procedure:

-

Set up Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding SGK1, this compound, and buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate at the desired temperature (e.g., 30°C) for a specific time.

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Conclusion

The this compound peptide is an indispensable tool for the study of SGK family kinases. Its well-defined sequence and properties make it a reliable substrate for a variety of in vitro applications. This guide provides the core information necessary for researchers to effectively utilize this compound in their investigations of SGK-mediated cellular processes and for the development of novel therapeutic agents targeting this important kinase family.

References

Exploratory Studies on SGKtide in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process crucial for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and chronic inflammatory diseases. The serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase belonging to the AGC kinase family, has emerged as a significant signaling hub in the control of endothelial cell functions that are central to angiogenesis.[1] SGK1 is activated downstream of the PI3K (phosphoinositide 3-kinase) pathway and influences a multitude of cellular processes, including cell survival, proliferation, and migration.[2]

Recent exploratory studies have highlighted the pivotal role of SGK1 in vascular development and remodeling.[3][4] Ablation of SGK1 in mouse models leads to embryonic lethality due to severe angiogenic defects, underscoring its essential function.[4][5] In adult tissues, SGK1 signaling is implicated in neo-angiogenesis following ischemic events.[2][6] Specifically, the lack of SGK1 has been shown to impair endothelial cell (EC) migration and tube formation in vitro and to decrease angiogenesis in vivo after myocardial infarction.[6]

This technical guide focuses on the exploratory studies of "SGKtide," a hypothetical peptide designed to modulate SGK1 activity, in the context of angiogenesis. While "this compound" is a conceptual agent for the purposes of this guide, the data, signaling pathways, and experimental protocols presented herein are based on published studies involving SGK1 and its inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and quantitative data relevant to investigating the anti-angiogenic potential of SGK1-modulating compounds.

Data Presentation

The following tables summarize quantitative data from studies on SGK1 inhibitors and the effects of SGK1 ablation on key processes in angiogenesis. This data serves as a benchmark for the potential efficacy of a therapeutic agent like this compound.

Table 1: In Vitro Inhibitory Activity of SGK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Percent Inhibition | Concentration (µM) | Reference |

| Compound 308-R | SGK1 | Biochemical Kinase Assay | 5 - 40 | - | - | [7] |

| GSK650394 | SGK1 | Western Blot | - | ~56% (48h), ~80% (72h) | 100 | [8] |

| EMD638683 | SGK1 | Biochemical Assay | 3000 | - | - | [9] |

| hit15 | SGK1 | Kinase Inhibition Assay | - | 44.79% | 10 | [10] |

Table 2: Effects of SGK1 Ablation on Angiogenesis-Related Cellular Processes

| Cellular Process | Model System | Assay | Measured Parameter | Result | Reference |

| Endothelial Cell Migration | SGK1-/- Mouse Endothelial Cells | Boyden Chamber Assay | Migrated Cells | Significant decrease compared to Wild Type | [6] |

| Endothelial Cell Proliferation | SGK1-/- Mouse Endothelial Cells | BrdU Incorporation | BrdU positive cells/total cells | No significant difference compared to Wild Type | [6] |

| Tube Formation | SGK1-/- Mouse Endothelial Cells | Matrigel Assay | Tube network formation | Fewer tube networks compared to Wild Type | [6] |

| Protein Expression | SGK1-/- Mouse Hearts | Western Blot | p-NDRG1 | Significant decrease | [6] |

| Protein Expression | SGK1-/- Mouse Hearts | Western Blot | IκBα | Downregulated | [6] |

| Protein Expression | SGK1-/- Mouse Hearts | Western Blot | VEGF-A | Significant increase | [6] |

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway in Angiogenesis

The following diagram illustrates the central role of SGK1 in modulating endothelial cell proliferation and survival, key events in angiogenesis. Growth factors and cytokines can activate PI3K, leading to the activation of SGK1. SGK1, in turn, can influence downstream pathways such as mTOR and NF-κB, which regulate protein synthesis, cell migration, and the expression of pro-angiogenic factors like VEGF-A.[1][2][6]

Caption: SGK1 signaling cascade in endothelial cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anti-angiogenic properties of a peptide such as this compound. The process begins with in vitro assays to assess the peptide's direct effects on endothelial cells and culminates in in vivo models to confirm its efficacy in a physiological context.

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are foundational for assessing the effects of this compound on endothelial cell function.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel®)

-

24-well or 96-well tissue culture plates

-

Test compound (this compound) at various concentrations

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating:

-

Thaw the basement membrane extract on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50-100 µL of the extract to each well of a pre-chilled 96-well plate or 250 µL to a 24-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Preparation:

-

Culture HUVECs to approximately 80% confluency.

-

The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a low percentage of serum (e.g., 0.2% FBS) to minimize baseline proliferation and migration.

-

On the day of the assay, harvest the cells using trypsin, neutralize, and centrifuge to obtain a cell pellet.

-

Resuspend the cells in the low-serum medium at a concentration of 1.5-3 x 10^5 cells/mL.

-

-

Assay Procedure:

-

Prepare dilutions of this compound in the low-serum medium.

-

Mix the HUVEC suspension with the this compound dilutions (and a vehicle control).

-

Gently add 150 µL of the cell suspension to each well of the solidified basement membrane extract-coated plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

-

Quantification:

-

Visualize the tube networks using a phase-contrast microscope at 4x or 10x magnification.

-

Capture images from several representative fields per well.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of endothelial cells, mimicking the process of wound closure and cell migration during angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

12-well or 24-well tissue culture plates

-

200 µL pipette tips or a specialized scratch tool

-

Test compound (this compound) at various concentrations

-

Phosphate Buffered Saline (PBS)

-

Inverted microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed HUVECs into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once the cells are fully confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Scrape in a straight line across the center of the well.

-

Gently wash the well twice with PBS to remove detached cells and debris.

-

-

Treatment:

-

Replace the PBS with a low-serum medium containing the desired concentration of this compound or a vehicle control.

-

-

Image Acquisition and Analysis:

-

Immediately after adding the treatment, capture images of the scratch at designated points along the wound. This is the 0-hour time point.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 12-24 hours).

-

Quantify cell migration by measuring the change in the width of the scratch or the percentage of wound closure over time using image analysis software.

-

Boyden Chamber (Transwell) Migration Assay

This assay quantifies the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant, providing a measure of invasive migration.

Materials:

-

HUVECs

-

Boyden chamber inserts (transwells) with a suitable pore size (e.g., 8 µm) for 24-well plates

-

Endothelial cell basal medium (serum-free)

-

Chemoattractant (e.g., VEGF or 10% FBS)

-

Test compound (this compound) at various concentrations

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Protocol:

-

Preparation:

-

Serum-starve HUVECs overnight.

-

On the day of the assay, harvest and resuspend the cells in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the transwell inserts into the wells.

-

-

Assay Procedure:

-

In the upper chamber of the inserts, add the HUVEC suspension, including the different concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C and 5% CO2 for 4-6 hours.

-

-

Cell Staining and Quantification:

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with a suitable stain (e.g., 0.1% Crystal Violet).

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Visualize the stained cells under a microscope and count the number of migrated cells in several random fields. Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more quantitative readout.

-

References

- 1. researchgate.net [researchgate.net]

- 2. cell-stress.com [cell-stress.com]

- 3. Endothelial cell serum and glucocorticoid regulated kinase 1 (SGK1) mediates vascular stiffening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum and glucocorticoid-inducible kinase 1 (SGK1) is necessary for vascular remodeling during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ablation of SGK1 Impairs Endothelial Cell Migration and Tube Formation Leading to Decreased Neo-Angiogenesis Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SGK1 Target Genes Involved in Heart and Blood Vessel Functions in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Role of SGK1 in Apoptosis and Autophagy: A Technical Guide

Issued: November 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serum and Glucocorticoid-inducible Kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC (protein kinase A/G/C) family, which acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activated by a variety of stimuli including growth factors, hormones, and cellular stress, SGK1 plays a pivotal role in regulating numerous cellular processes such as ion transport, cell proliferation, and survival.[2][3] Emerging evidence has firmly established SGK1 as a key regulatory node in the intertwined processes of apoptosis and autophagy. Generally, SGK1 functions as a pro-survival kinase, actively suppressing both apoptotic and autophagic pathways.[4][5] This dual-inhibitory function makes SGK1 a compelling therapeutic target for diseases characterized by aberrant cell survival and metabolism, such as cancer.[3]

This technical guide provides an in-depth analysis of the molecular mechanisms through which SGK1 governs apoptosis and autophagy. It details the core signaling pathways, presents quantitative data from key studies, and provides standardized protocols for essential experimental assays used to investigate SGK1 function. The peptide SGKtide , a synthetic peptide with the sequence (C)KKRNRRLSVA, is a well-established substrate used in in vitro kinase assays to specifically measure the enzymatic activity of SGK family kinases and will be discussed in the context of experimental methodology.[6][7]

SGK1 Involvement in Apoptosis

SGK1 is a significant contributor to cell survival by actively inhibiting apoptotic signaling cascades. Its anti-apoptotic function is primarily executed through the phosphorylation and subsequent inactivation of key pro-apoptotic proteins.[2][8]

Signaling Pathway

The principal anti-apoptotic mechanism of SGK1 involves the inhibition of the Forkhead box O3 (FOXO3a) transcription factor. In the absence of survival signals, FOXO3a translocates to the nucleus and drives the expression of pro-apoptotic genes, including Bim and PUMA.[2] Upon activation by the PI3K/mTORC2 pathway, SGK1 directly phosphorylates FOXO3a, leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm, thereby preventing the transcription of apoptotic target genes.[2]

Another critical target of SGK1 is Glycogen Synthase Kinase 3 (GSK3β). GSK3β can promote apoptosis through the mitochondrial intrinsic pathway.[6] SGK1 can phosphorylate and inhibit GSK3β, thus blocking its pro-apoptotic activity.[6] By suppressing these key initiators of apoptosis, SGK1 effectively raises the threshold for cell death.

Quantitative Data on SGK1 Inhibition and Apoptosis

The inhibition of SGK1 using small molecules or genetic approaches has been shown to effectively induce apoptosis in various cell types, particularly in cancer. The data below summarizes these findings.

| Cell Line | SGK1 Inhibitor | Concentration | Duration | Apoptotic Effect | Reference |

| Mantle Cell Lymphoma (Mino, Z138) | GSK650394 | 5-20 µM | 72 h | Dose-dependent increase in apoptotic cells (Annexin V+) | [9] |

| Mantle Cell Lymphoma (JVM-2) | GSK650394 | 2.5-10 µM | 72 h | Dose-dependent increase in apoptotic cells (Annexin V+) | [9] |

| Breast Cancer (MCF-7) | EMD638683 | 50 µM | 24 h | Potentiation of TAC-induced apoptosis (Annexin V+) | [5] |

| Breast Cancer (MCF-7) | GSK650394 | 20 µM | 24 h | Potentiation of TAC-induced apoptosis (Annexin V+) | [5] |

| Colorectal Cancer (HCT116) | GSK650394 | 10 µM | 48 h | Increased apoptosis after 5-FU treatment | [10] |

| H9c2 Cardiomyoblasts | EMD638683 | 10 µM | 24 h | Increased TUNEL-positive cells in doxorubicin model | [8] |

SGK1 Involvement in Autophagy

In addition to suppressing apoptosis, SGK1 also acts as a potent inhibitor of autophagy, a cellular degradation and recycling process critical for homeostasis.[4][11] This inhibition occurs downstream of nutrient-sensing pathways and involves the direct phosphorylation of autophagy-related proteins.

Signaling Pathway

SGK1 is activated downstream of both mTORC1 and mTORC2, two master regulators that suppress autophagy under nutrient-rich conditions.[4] One of the key mechanisms by which SGK1 inhibits autophagy is through the phosphorylation and inhibition of FOXO3a.[4] As well as promoting apoptosis, FOXO3a is a critical transcription factor for several autophagy-related (Atg) genes. By sequestering FOXO3a in the cytoplasm, SGK1 prevents the transcription of these essential genes, thereby blocking the initiation of autophagy.[2]

Furthermore, evidence suggests that SGK1 may act upstream of ULK1, a critical kinase that initiates autophagosome formation.[4] SGK1 depletion leads to an increase in total ULK1 protein and a decrease in the inhibitory phosphorylation of ULK1 at Serine 757 (a mTORC1 site), suggesting SGK1 contributes to the repression of ULK1-mediated autophagy initiation.[4][12]

Quantitative Data on SGK1 and Autophagy Markers

Studies using genetic knockout models have provided clear quantitative evidence for SGK1's role as an autophagy inhibitor.

| Model System | Genetic Modification | Condition | Autophagic Marker | Observed Effect | Reference |

| Mouse Red Muscle | SGK1 Knockout (Sgk1-/-) | Fed | LC3-II | ~2.5-fold increase vs. Wild-Type | [4][12] |

| Mouse Red Muscle | SGK1 Knockout (Sgk1-/-) | Fed | ATG12-ATG5 | ~2.0-fold increase vs. Wild-Type | [4][12] |

| Mouse White Muscle | SGK1 Knockout (Sgk1-/-) | Starved | LC3-II | Significant increase vs. Wild-Type | [11] |

| U-2 OS Cells | SGK1 siRNA | Nutrient-rich | LC3-II | Significant increase vs. Control siRNA | [4] |

| U-2 OS Cells | SGK1 siRNA | Nutrient-rich | WIPI1 Puncta | Significant increase in cells with puncta | [4] |

Key Experimental Protocols

Investigating the role of SGK1 in apoptosis and autophagy requires a set of robust and reproducible assays. This section provides detailed methodologies for core experiments.

SGK1 Kinase Activity Assay

This assay measures the ability of SGK1 to phosphorylate a specific substrate, such as this compound, using radiolabeled ATP.

Methodology:

-

Reaction Setup: In a pre-cooled microcentrifuge tube on ice, prepare a 20 µL reaction mix:

-

10 µL of diluted active SGK1 enzyme in Kinase Dilution Buffer.

-

5 µL of substrate solution (e.g., 1 mg/mL this compound).[1]

-

5 µL of sterile distilled H₂O.

-

-

Blank Control: Prepare a parallel reaction, replacing the substrate solution with an equal volume of distilled H₂O.[1]

-

Initiation: Initiate the reaction by adding 5 µL of [γ-³³P]-ATP Assay Cocktail (final volume 25 µL).

-

Incubation: Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[1]

-

Termination: Stop the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.[1]

-

Washing: Air dry the P81 strip and wash three times for 10 minutes each in 1% phosphoric acid with gentle stirring to remove unincorporated ATP.[1]

-

Quantification: Measure the radioactivity (counts per minute, cpm) of the dried P81 strip using a scintillation counter.

-

Analysis: Correct the sample cpm by subtracting the blank control cpm. Calculate the specific activity of the kinase (pmol/min/µg).

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis, by measuring the cleavage of a colorimetric substrate.

Methodology:

-

Cell Lysis:

-

Induce apoptosis in cell culture as per the experimental design.

-

Collect 1–5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[13]

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[14]

-

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C for 1–2 hours, protected from light.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[15][16]

-

Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

TUNEL Assay (Fluorescence Microscopy)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Cell Seeding and Treatment: Seed cells on coverslips or in a 96-well imaging plate and treat as required to induce apoptosis.

-

Fixation: Remove the media, wash once with PBS, and add 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.[17]

-

Permeabilization: Wash twice with PBS. Add permeabilization buffer (0.25% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature.[17]

-

Equilibration: Wash twice with PBS. Add 100 µL of TdT Reaction Buffer and incubate for 10 minutes.

-

Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP). Remove the equilibration buffer and add 50-100 µL of the reaction cocktail.[17][18]

-

Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]

-

Staining and Mounting: Wash the cells with PBS. Counterstain nuclei with a DNA dye like Hoechst 33342. Mount the coverslip onto a slide with mounting medium.

-

Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.[19]

Western Blot for LC3-II and p62

This is the most common method to monitor autophagy. It measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) and the degradation of the autophagy receptor p62/SQSTM1.

Methodology:

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same blot.[22]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

-

Analysis: Quantify band intensities using densitometry software. The key metrics are the LC3-II/LC3-I ratio (or LC3-II/Actin) and the level of p62 (which should decrease with increased autophagic flux).[23]

Conclusion

SGK1 is a central signaling node that promotes cell survival by concurrently suppressing apoptosis and autophagy. Its inhibitory actions on pro-apoptotic factors like FOXO3a and GSK3β, combined with its repression of the autophagy-initiating ULK1 and FOXO3a-dependent transcription, underscore its significance in maintaining cellular homeostasis and promoting proliferation. The consistent observation that inhibition of SGK1 can simultaneously trigger both apoptosis and autophagy makes it an exceptionally attractive target for therapeutic intervention, particularly in oncology, where overcoming resistance to cell death is a primary goal. The experimental protocols detailed herein provide a robust framework for researchers and drug developers to further elucidate the function of SGK1 and evaluate the efficacy of novel SGK1-targeting therapeutic strategies.

References

- 1. promega.de [promega.de]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. SGK1 Inhibits Autophagy in Murine Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Upregulation of serum and glucocorticoid-regulated kinase 1 (SGK1) ameliorates doxorubicin-induced cardiotoxic injury, apoptosis, inflammation and oxidative stress by suppressing glucose regulated protein 78 (GRP78)-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic inhibition of SGK1 suppresses colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SGK1 Inhibits Autophagy in Murine Muscle Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mpbio.com [mpbio.com]

- 14. abcam.com [abcam.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. biogot.com [biogot.com]

- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. TUNEL Assay [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Western blot determination of autophagy markers [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

The Role of SGKtide in the Investigation of Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome, represent a significant and growing global health challenge. At the heart of the complex signaling networks that govern metabolic homeostasis lies Serum and Glucocorticoid-regulated Kinase 1 (SGK1). This serine/threonine kinase, an important downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, has emerged as a critical regulator of a multitude of cellular processes, including ion transport, cell survival, and glucose metabolism.[1][2] The study of SGK1 activity is paramount to understanding its role in the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.

This technical guide provides an in-depth overview of the use of SGKtide, a synthetic peptide substrate, in the characterization of SGK1 activity in the context of metabolic disorders. We will delve into the intricate signaling pathways involving SGK1, present quantitative data on its dysregulation in metabolic disease models, and provide detailed experimental protocols for key assays.

This compound: A Tool for Quantifying SGK1 Activity

This compound is a synthetic peptide with the amino acid sequence CKKRNRRLSVA. It serves as a specific substrate for SGK family kinases, making it an invaluable tool for in vitro kinase assays to quantify the enzymatic activity of SGK1. The peptide contains a consensus phosphorylation site for SGK1, allowing researchers to measure the rate of phosphate transfer from ATP to the peptide, which is directly proportional to SGK1 activity.

The SGK1 Signaling Pathway in Metabolic Regulation

SGK1 is a key node in the insulin signaling pathway and is activated by insulin and other growth factors.[3][4] The activation of SGK1 is a multi-step process initiated by the activation of PI3K.

Upstream Activation:

-

Insulin/Growth Factor Signaling: Binding of insulin or growth factors to their respective receptor tyrosine kinases (RTKs) leads to the activation of PI3K.

-

PDK1 and mTORC2 Activation: PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[3][4]

-

SGK1 Phosphorylation: mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which is a prerequisite for its full activation. Subsequently, PDK1 phosphorylates SGK1 at Thr256 in its activation loop, leading to maximal kinase activity.[3][4]

Downstream Effects in Metabolic Tissues:

Once activated, SGK1 phosphorylates a range of downstream targets, leading to diverse and often organ-specific effects on metabolism:

-

Adipose Tissue: In adipocytes, SGK1 promotes glucose uptake by enhancing the translocation of the glucose transporter GLUT1 to the plasma membrane. It also phosphorylates and inactivates the transcription factor Forkhead Box O1 (FOXO1), a negative regulator of adipogenesis, thereby promoting lipid synthesis.[5][6]

-

Liver: The role of SGK1 in the liver is complex. Some studies suggest it can enhance insulin sensitivity by inhibiting FOXO3a.[5] However, other evidence indicates that SGK1 can promote insulin resistance by directly inhibiting AMP-activated protein kinase (AMPK).[7]

-

Skeletal Muscle: In muscle cells, SGK1 is thought to enhance glucose uptake and glycogen synthesis.[5]

-

Intestine and Kidney: SGK1 stimulates the activity of the sodium-glucose cotransporter 1 (SGLT1), which can increase intestinal glucose absorption and renal glucose reabsorption.[1][8][9]

The dual and context-dependent roles of SGK1 underscore the importance of its precise regulation in maintaining metabolic homeostasis.

Figure 1: SGK1 Signaling Pathway in Metabolic Regulation.

Quantitative Data on SGK1 in Metabolic Disorders

The dysregulation of SGK1 expression and activity is a hallmark of various metabolic disorders. The following tables summarize key quantitative findings from preclinical studies.

| Parameter | Model System | Condition | Fold Change / Observation | Reference(s) |

| SGK1 mRNA Expression | Mouse Hippocampus | High-Fat Diet | 4.0-fold increase | [10] |

| 3T3-L1 Preadipocytes | Dexamethasone Treatment | 3-fold induction | [6] | |

| SGK1 Protein Expression | Mouse Aorta | Diet-Induced Obesity | > 2-fold up-regulation | [11] |

| SGK1 Phosphorylation (Activation) | Mouse Atria and Ventricles | High-Fat Diet | Significant increase in p-SGK1/total SGK1 ratio | [12] |

| Mouse Aorta | Diet-Induced Obesity | Significant increase in p-SGK1 (Ser422)/total SGK1 ratio | [11] |

Table 1: Changes in SGK1 Expression and Activity in Metabolic Disorder Models

| Inhibitor | Target | IC50 | Reference(s) |

| 5377051 | SGK1 | 2.1 µM | [3] |

| SI113 | SGK1 | 600 nM | [13] |

| GSK650394 | SGK1 | 62 nM | [13] |

| EMD638683 | SGK1 | 3 µM | [13] |

Table 2: IC50 Values of Selected SGK1 Inhibitors

Experimental Protocols

SGK1 Kinase Assay Using this compound

This protocol describes a radiometric assay to measure SGK1 activity using [γ-³²P]ATP and the this compound peptide substrate.

Figure 2: Workflow for a Radiometric SGK1 Kinase Assay.

Materials:

-

Active SGK1 enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation fluid and counter

Procedure:

-

Prepare the [γ-³²P]ATP Assay Cocktail: In a designated radioactive work area, prepare the assay cocktail to a final concentration of 250 µM ATP with a specific activity of 500-1000 cpm/pmol in Kinase Assay Buffer.[14]

-

Prepare the Reaction Mixture: In a pre-cooled microfuge tube, add the following components:

-

10 µl of diluted Active SGK1 in Kinase Dilution Buffer.

-

5 µl of this compound stock solution (e.g., 1 mg/ml in distilled water).